

# Molecular formula and IUPAC name of Iprovalicarb

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## Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162

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## An In-depth Technical Guide to Iprovalicarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Iprovalicarb**, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

## Chemical Identity

- Molecular Formula:  $C_{18}H_{28}N_2O_3$ <sup>[1][2][3][4][5][6][7]</sup>
- IUPAC Name: propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate<sup>[1][5][7]</sup>

**Iprovalicarb** is a systemic fungicide belonging to the valinamide carbamate chemical class.<sup>[7]</sup><sup>[8]</sup> It is a diastereoisomeric mixture, typically in a 1:1 ratio, and is particularly effective against oomycete pathogens.<sup>[2][7]</sup>

## Quantitative Data Summary

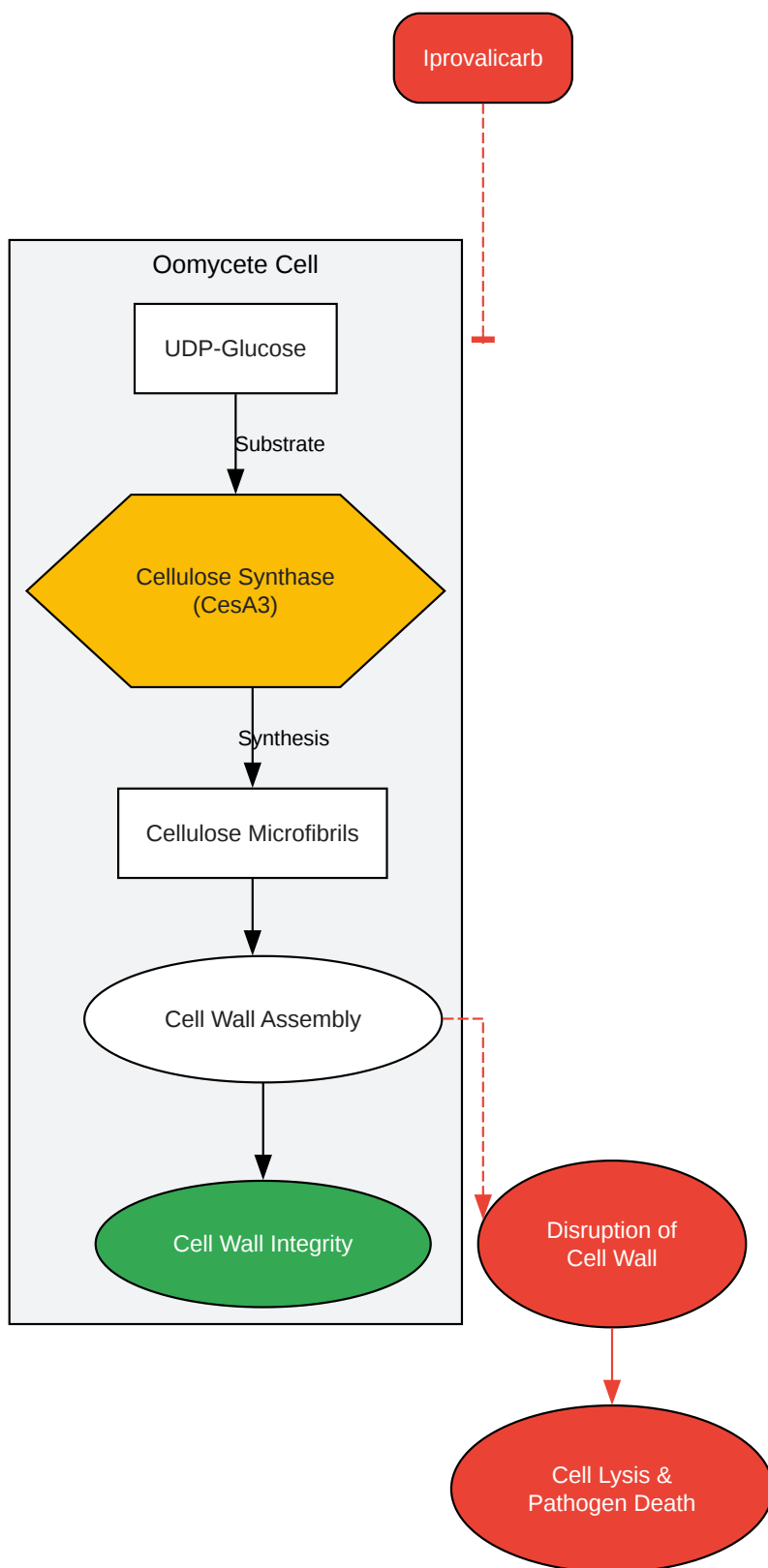
The following table summarizes key quantitative data for **Iprovalicarb**.

| Parameter                                 | Value                              | Reference(s) |
|---|------------------------------------|--------------|
| Physicochemical Properties                |                                    |              |
| Molecular Weight                          | 320.43 g/mol                       | [3][4][5][6] |
| Physical State                            | White-yellow powder                | [2]          |
| Melting Point                             | -95.3 °C                           | [9]          |
| Boiling Point                             | 56.2 °C                            | [9]          |
| Flash Point                               | -17 °C (1.4 °F)                    | [9]          |
| Residue Analysis Parameters<br>(LC-MS/MS) |                                    |              |
| Limit of Detection (LOD)                  | 0.016 µg/kg (tomato & grapes)      | [10]         |
| Limit of Quantification (LOQ)             | 0.05 µg/kg (tomato & grapes)       | [10]         |
| Recovery in Tomato                        | 85-100%                            | [10]         |
| Recovery in Grapes                        | 84-97%                             | [10]         |
| Toxicology Data (EPA)                     |                                    |              |
| Oral Chronic Reference Dose (RfD)         | 0.0262 mg/kg-day                   | [7]          |
| Oral Slope Factor (Carcinogenic)          | 0.000447 (mg/kg-day) <sup>-1</sup> | [7]          |
| Efficacy Data                             |                                    |              |
| Half-life (DT <sub>50</sub> ) in Tomato   | 2 days                             | [10]         |
| Half-life (DT <sub>50</sub> ) in Grapes   | 2.5 days                           | [10]         |

## Mechanism of Action

**Iprovalicarb**'s primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, which is crucial for the structural integrity of their cell walls.[8][11] Unlike fungi, which primarily have chitin-based cell walls, oomycetes utilize cellulose.[12] **Iprovalicarb** specifically targets a

cellulose synthase-like enzyme, PiCesA3, which is involved in this process.<sup>[11]</sup> By inhibiting this enzyme, **Iprovalicarb** disrupts cell wall formation, leading to swelling and eventual lysis of the pathogen's cells.<sup>[1][11]</sup> This mechanism is effective against various developmental stages of the pathogen, including spore germination and mycelial growth.<sup>[9][10]</sup>



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Mechanism of Action of **Iprovalicarb**.

## Experimental Protocols

This protocol is adapted from methodologies described for the analysis of **Iprovalicarb** residues.<sup>[10]</sup>

- Sample Preparation and Homogenization:
  - Collect triplicate samples of the matrix (e.g., 200g of tomatoes or grapes).
  - Homogenize the entire sample using a blender.
  - Weigh 20g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Extraction:
  - Add 10g of anhydrous sodium sulfate to the tube to aid in partitioning.
  - Add 10 mL of acetonitrile as the extraction solvent.
  - Vortex the mixture at high speed (e.g., 3000 rpm) for 2 minutes.
  - Centrifuge the tubes at 5000 rpm for 10 minutes to separate the layers.
- Dispersive Solid Phase Extraction (d-SPE) Cleanup:
  - Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
  - The microcentrifuge tube should contain a pre-weighed mixture of 37 mg C18 sorbent, 37 mg Primary Secondary Amine (PSA) sorbent, and 112 mg anhydrous magnesium sulfate.
  - Vortex the tube and then centrifuge.
- LC-MS/MS Analysis:
  - Filter 1 mL of the cleaned-up extract through a 0.2 µm PTFE syringe filter into an autosampler vial.
  - Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

- Instrumental Conditions (Example):

- Column: C18 column (e.g., 50 x 4.6 mm, 1.9 µm particle size).
- Mobile Phase: A gradient of methanol and water may be used.
- Detection: Tandem mass spectrometry, monitoring for specific parent and daughter ion transitions of **Iprovalicarb**.
- Quantification: Use a matrix-matched calibration curve with standards ranging from 0.05 µg/kg to 20 µg/kg for accurate quantification.

This protocol is a generalized method based on the "amended agar medium" technique for testing oomycete sensitivity to fungicides.[\[13\]](#)[\[14\]](#)

- Pathogen Culture:

- Culture *Phytophthora infestans* on a suitable medium, such as a tomato-based agar medium, at 18±1°C.[\[14\]](#)
- Purify the culture using the hyphal tip method to ensure a pure isolate.[\[14\]](#)

- Preparation of Fungicide-Amended Media:

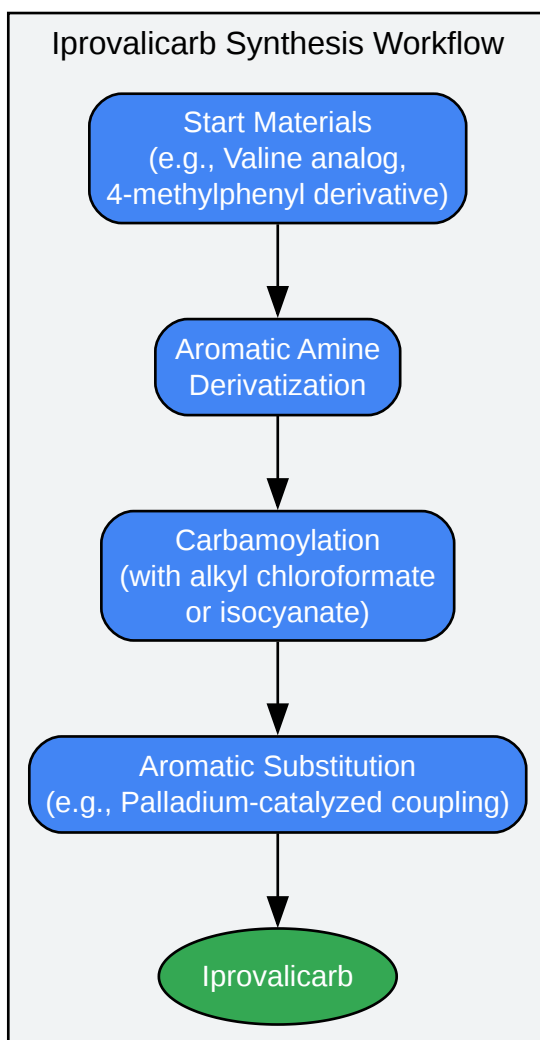
- Prepare a stock solution of **Iprovalicarb** in a suitable solvent (e.g., acetone).
- Prepare the tomato-based agar medium and sterilize it in an autoclave.
- Before the medium solidifies (while it is still molten), add the required amount of **Iprovalicarb** stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 300, 400 ppm).[\[14\]](#)
- Thoroughly mix the medium to ensure even distribution of the fungicide.
- Pour the amended media into sterile 9 cm Petri plates. Include a control set of plates with no fungicide.

- Inoculation and Incubation:

- Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing *P. infestans* culture.
- Place one mycelial plug in the center of each fungicide-amended and control plate.
- Incubate the plates at 18±1°C.[14]
- Data Collection and Analysis:
  - Measure the radial growth (colony diameter in mm) of the pathogen every 24 hours until the control plates are fully covered with mycelial growth.
  - Calculate the percent inhibition of mycelial growth for each concentration using the following formula:
    - $\text{Percent Inhibition (\%)} = [(C - T) / C] * 100$
    - Where:
      - C = Average radial growth in control plates.
      - T = Average radial growth in treated plates.
  - This data can be used to determine the EC<sub>50</sub> (Effective Concentration to inhibit 50% of growth).

## Commercial Synthesis Workflow

The commercial synthesis of **Iprovalicarb** is a multi-step process.[2] It begins with the preparation of a substituted aromatic amine, often derived from an amino acid like valine, which establishes the molecule's chirality. This is followed by a carbamoylation step and an aromatic substitution to complete the structure.[2]



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High-level workflow for **Iprovalicarb** synthesis.

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